molecular formula C26H32N4O5 B14143740 ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate CAS No. 890092-11-2

ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate

Cat. No.: B14143740
CAS No.: 890092-11-2
M. Wt: 480.6 g/mol
InChI Key: MHHNHKYSYWAIOD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate involves multiple steps. The general synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. One of the primary targets is the alpha1-adrenergic receptor, a G-protein-coupled receptor involved in the contraction of smooth muscles . The compound acts as an antagonist at this receptor, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine, which leads to its therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate can be compared with other indole derivatives and piperazine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which combines the indole core with a piperazine moiety, providing a unique pharmacological profile.

Properties

CAS No.

890092-11-2

Molecular Formula

C26H32N4O5

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl 5-methoxy-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoylamino]-1H-indole-2-carboxylate

InChI

InChI=1S/C26H32N4O5/c1-5-35-26(32)24-23(19-16-18(33-3)10-11-20(19)27-24)28-25(31)17(2)29-12-14-30(15-13-29)21-8-6-7-9-22(21)34-4/h6-11,16-17,27H,5,12-15H2,1-4H3,(H,28,31)

InChI Key

MHHNHKYSYWAIOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=O)C(C)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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